Cas no 2228442-78-0 (1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid
- EN300-1955276
- 2228442-78-0
-
- インチ: 1S/C13H12F2O2/c14-13(15)7-12(13,11(16)17)10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5,7H2,(H,16,17)
- InChIKey: XWVHYTMDWVYIQN-UHFFFAOYSA-N
- SMILES: FC1(CC1(C(=O)O)C1C=CC=C2CCCC=12)F
計算された属性
- 精确分子量: 238.08053595g/mol
- 同位素质量: 238.08053595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 355
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 37.3Ų
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1955276-0.25g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 0.25g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1955276-0.1g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 0.1g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1955276-2.5g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 2.5g |
$2688.0 | 2023-09-17 | ||
Enamine | EN300-1955276-10.0g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1955276-5.0g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1955276-0.5g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 0.5g |
$1316.0 | 2023-09-17 | ||
Enamine | EN300-1955276-5g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 5g |
$3977.0 | 2023-09-17 | ||
Enamine | EN300-1955276-0.05g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 0.05g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1955276-1.0g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1955276-10g |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228442-78-0 | 10g |
$5897.0 | 2023-09-17 |
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228442-78-0)
The compound 1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid, identified by its CAS number 2228442-78-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif combines a dihydroindene scaffold with a difluorocyclopropane moiety, which is known for its unique electronic and steric properties. Such structural features make it a promising candidate for further exploration in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating fluorinated cyclopropanes. These structural elements are valued for their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. The presence of both dihydroindene and difluorocyclopropane in 1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid suggests that it may exhibit a combination of these desirable properties. This has prompted researchers to investigate its potential as a building block for more complex molecules.
One of the most compelling aspects of this compound is its potential role in the development of antimicrobial agents. The unique structural features of the molecule may enable it to interact with bacterial enzymes or cellular targets in ways that conventional antibiotics do not. Recent studies have highlighted the importance of fluorinated cyclopropanes in enhancing the efficacy of antimicrobial compounds. For instance, derivatives of cyclopropanes have been shown to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. The incorporation of these motifs into larger molecular frameworks has led to the discovery of several promising lead compounds.
Furthermore, the dihydroindene component of this compound suggests potential applications in the development of central nervous system (CNS) drugs. Dihydroindene derivatives are known for their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This property makes them attractive for treating neurological disorders such as depression, anxiety, and epilepsy. The combination of a dihydroindene scaffold with a difluorocyclopropane moiety may confer additional advantages, such as improved bioavailability and reduced side effects.
Recent advances in computational chemistry have also facilitated the study of 1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid. Molecular modeling techniques have been used to predict its binding interactions with various biological targets. These studies have provided valuable insights into how the compound might function at a molecular level. For example, computational analyses have suggested that the difluorocyclopropane group may interact with specific amino acid residues in protein targets, thereby modulating their activity. Such information is crucial for guiding experimental efforts and optimizing drug design.
The synthesis of this compound represents another area of significant interest. The preparation of complex molecules often involves multiple steps, each requiring careful optimization to ensure high yields and purity. Researchers have employed various synthetic strategies to construct the desired structure efficiently. For instance, transition metal-catalyzed reactions have been used to form key carbon-carbon bonds in the molecule. Additionally, protecting group strategies have been employed to ensure that reactive functional groups are selectively modified during synthesis.
As research continues to progress, new applications for 1-(2,3-dihydro-1H-inden-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid are likely to emerge. The combination of its unique structural features and potential biological activities makes it a versatile tool for drug discovery. Future studies may explore its efficacy in treating other diseases or its role as an intermediate in larger synthetic schemes. The continued investigation of this compound promises to contribute significantly to advancements in medicinal chemistry and pharmaceutical development.
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